Kaempferitrin

Vue d'ensemble

Description

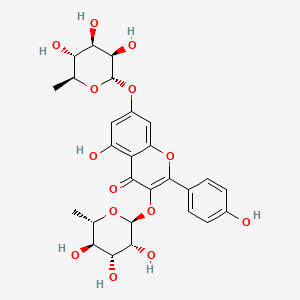

Le kaempféritrine est un glycoside de flavonoïde naturel, plus précisément le 3,7-di-rhamnoside du kaempférol. On le trouve dans diverses plantes, notamment les feuilles d’Hedyotis verticillata et d’Onychium japonicum . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antidiabétiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le kaempféritrine peut être synthétisé par glycosylation du kaempférol. Le processus implique généralement l’utilisation de donneurs de rhamnose et de catalyseurs appropriés dans des conditions contrôlées. Une méthode courante est la réaction de Koenigs-Knorr, qui utilise le carbonate d’argent comme catalyseur et des dérivés de sucre halogénés comme donneurs de glycosyle .

Méthodes de production industrielle

La production industrielle de kaempféritrine implique souvent l’extraction de sources végétales. Les feuilles de plantes comme l’Hedyotis verticillata sont récoltées, séchées et soumises à une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite purifié à l’aide de techniques chromatographiques pour isoler le kaempféritrine .

Analyse Des Réactions Chimiques

Types de réactions

Le kaempféritrine subit diverses réactions chimiques, notamment :

Oxydation : Le kaempféritrine peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir le kaempféritrine en ses dérivés dihydro correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydatifs.

Réduction : Dihydrokaempféritrine.

Substitution : Dérivés acétylés et benzoylés.

Applications de la recherche scientifique

Le kaempféritrine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans l’étude des glycosides de flavonoïdes et de leurs dérivés.

Applications De Recherche Scientifique

Kaempferitrin has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of flavonoid glycosides and their derivatives.

Mécanisme D'action

Le kaempféritrine exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Il piège les radicaux libres et augmente l’expression des enzymes antioxydantes, réduisant ainsi le stress oxydatif.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que NF-κB et MAPK.

Activité antidiabétique : Il améliore la signalisation de l’insuline et l’absorption du glucose dans les cellules, contribuant à ses effets hypoglycémiques.

Comparaison Avec Des Composés Similaires

Le kaempféritrine est souvent comparé à d’autres glycosides de flavonoïdes tels que :

Kaempférol : La forme aglycone du kaempféritrine, connue pour ses propriétés antioxydantes et anti-inflammatoires similaires.

Quercitrine : Un autre glycoside de flavonoïde présentant des activités biologiques comparables, mais différant par sa partie sucre.

Le kaempféritrine se distingue par sa combinaison unique de sucres rhamnose, qui peut contribuer à ses activités biologiques distinctes et à son potentiel thérapeutique .

Activité Biologique

Kaempferitrin, a flavonoid glycoside predominantly found in various plant species, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings from various sources.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside, consisting of a kaempferol backbone attached to a rhamnose sugar moiety. Its molecular formula is C_21H_20O_10, and it exhibits notable solubility in polar solvents, which enhances its bioavailability.

1. Antidiabetic Effects

This compound has demonstrated significant hypoglycemic effects in various studies:

- In Vivo Studies : In alloxan-induced diabetic rats, this compound administration resulted in a marked reduction in blood glucose levels. One study reported a decrease in plasma glucose by up to 50% when administered at doses of 25 mg/kg .

- Mechanism of Action : The compound appears to enhance insulin sensitivity through the activation of the PI3K/AKT signaling pathway, facilitating glucose uptake in peripheral tissues .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Diabetic Rats | 25 mg/kg | Blood glucose reduction by 50% | |

| HepG2 Cells | 10 µM | Enhanced glucose uptake |

2. Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects:

- Inhibition of MPO Activity : It has been shown to inhibit myeloperoxidase (MPO) activity with an IC50 value of 15.8 nM, indicating strong anti-inflammatory potential .

- Animal Models : In carrageenan-induced pleuritis models, this compound reduced leukocyte infiltration by approximately 65% .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Rat Pleuritis Model | 100 mg/kg | 65% reduction in leukocyte infiltration | |

| In Vitro (RAW 264.7) | 25 µM | Increased lysosomal activity |

3. Antimicrobial Activity

This compound has shown efficacy against various pathogens:

- Bacterial Strains : It demonstrated antimicrobial activity against oral pathogens such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, with minimum inhibitory concentrations (MIC) as low as 500 μM .

- Fungal and Parasitic Activity : The compound also exhibited antifungal effects against Candida parapsilosis and was effective against fish parasites like Dactylogyrus intermedius at concentrations of 12 mg/ml .

| Pathogen Type | Pathogen Name | MIC/Effective Concentration |

|---|---|---|

| Bacterial | A. actinomycetemcomitans | 500 μM |

| Fungal | C. parapsilosis | Not specified |

| Parasitic | D. intermedius | 12 mg/ml |

4. Anticancer Effects

Research indicates that this compound may have anticancer properties:

- Cell Lines Tested : In studies involving HeLa cells, this compound reduced tumor size by up to 78% at a dose of 25 mg/kg .

- Mechanism : The compound induces apoptosis and cell cycle arrest in cancer cells by regulating proteins such as p21 and cyclin D1 .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

- A study published in Phytomedicine indicated that this compound enhances the immune response by increasing natural killer (NK) cell activity by approximately 10.7% .

- Another research article focused on its protective effects against oxidative stress in renal cells, suggesting potential applications in kidney disease management .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-QNSQPKOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197458 | |

| Record name | Lespenefril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-38-2 | |

| Record name | Kaempferitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lespenefril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lespenefril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESPEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Kaempferitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kaempferitrin has been shown to mitigate renal inflammation and fibrosis by inhibiting NADPH oxidase 4 (NOX4)-mediated tubular ferroptosis []. This process involves reducing iron accumulation, lipid peroxidation markers (4-HNE, MDA), and normalizing the expression of ferroptosis regulators like glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) [].

A: this compound demonstrates anti-inflammatory effects in RA-FLS by suppressing the NF-κB and Akt/mTOR pathways []. This results in decreased production of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and matrix metalloproteinases (MMP-1 and MMP-3) [].

A: this compound (kaempferol-3,7-O-bisα-L-rhamnoside) has a molecular formula of C\u2082\u2087H\u2083\u2080O\u2081\u2084 and a molecular weight of 578.52 g/mol [, ].

A: this compound is a flavonoid glycoside composed of a kaempferol molecule (a flavonol) with two rhamnose sugar molecules attached at the 3 and 7 positions [, ].

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound. There isn't specific information regarding material compatibility and stability under various conditions.

ANone: The research papers primarily focus on the biological activities of this compound, and no catalytic properties are mentioned.

A: Yes, molecular docking studies have been performed to investigate the interactions between this compound and various protein targets, including apoptotic and inflammatory proteins in the context of colon cancer []. These studies revealed potential binding sites and binding energies for this compound with targets like BAX, Bcl-2, COX-2, Protein Kinase B, TNF-α, and VEGF [].

A: Research suggests that the two rhamnosyl moieties in this compound are essential for its hypoglycemic activity []. Monoglycosides of kaempferol (with only one rhamnose unit) exhibited significantly reduced or no activity compared to this compound, highlighting the importance of both sugar moieties [].

A: The 3-hydroxyl group in the kaempferol moiety of this compound appears to be an important pharmacophore for its depigmenting and anti-inflammatory properties [].

A: One study investigated the use of biodegradable poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles to encapsulate this compound, potentially improving its solubility and bioavailability for targeted delivery in colon cancer therapy [, ].

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound and do not address SHE regulations specifically.

A: One study investigated the biotransformation of this compound by human intestinal flora, revealing its conversion into simpler compounds like afzelin, kaempferol 7-O-α-L-rhamnoside, kaempferol, and p-hydroxybenzoic acid []. This suggests that this compound undergoes metabolism in the gut, which could influence its bioavailability and activity [].

A: A collagen-induced arthritis mouse model was used to demonstrate the in vivo anti-inflammatory activity of this compound []. Treatment with this compound resulted in decreased paw thickness, reduced arthritis scores, and lower serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [].

A: Yes, a study in broiler chickens showed that dietary supplementation with this compound improved meat quality parameters such as lightness, drip loss, and reduced fat content [].

A: In a mice model of human liver cancer xenografts, this compound significantly reduced tumor growth, induced tumor cell death (necrosis and apoptosis), and modulated immune responses by stimulating splenic B lymphocytes [].

ANone: The provided research papers do not discuss resistance mechanisms related to this compound.

A: In a study using a mice model of human liver cancer, this compound demonstrated hepatoprotective effects by preventing liver damage, as evidenced by normal liver histology and improved serum markers of liver function (transaminases, bilirubin) [].

A: While this compound showed anti-tumor activity, it did not exhibit cytotoxic effects on normal intestinal cells (IEC-6) in a study investigating its chemoprotective potential against irinotecan-induced intestinal toxicity [].

A: Researchers have investigated the use of biodegradable PLGA nanoparticles conjugated with folic acid for targeted delivery of this compound to cancerous cells, specifically in the context of colon cancer [, ].

ANone: The provided research papers do not discuss the use of biomarkers for predicting this compound efficacy or monitoring treatment response.

A: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful technique used to identify and characterize this compound and other compounds present in plant extracts [].

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: The research papers primarily focus on the biological activity of this compound and do not provide specific details about its dissolution and solubility.

ANone: While various analytical techniques have been used to quantify and characterize this compound, the provided research papers do not include specific details regarding the validation of these methods.

ANone: The provided research papers do not focus on the immunogenicity or immunological responses induced by this compound.

ANone: Information on interactions between this compound and drug transporters is not available in the provided research papers.

A: Yes, in vitro studies using human liver microsomes (HLMs) showed that this compound inhibits specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C9 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.